molecular formula C4H6N4O2 B13220156 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione

Cat. No.: B13220156
M. Wt: 142.12 g/mol
InChI Key: DISSJNGVPLEDJJ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is a heterocyclic compound that contains a triazine ring with an aminomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 0-50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and catalysts may be used to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine: Similar structure but lacks the aminomethyl group.

    1,3,5-Triazine-2,4-dione: A simpler triazine derivative without the aminomethyl group.

    6-(Hydroxymethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione: Contains a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

6-(aminomethyl)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C4H6N4O2/c5-1-2-6-3(9)8-4(10)7-2/h1,5H2,(H2,6,7,8,9,10)

InChI Key

DISSJNGVPLEDJJ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=O)NC(=O)N1)N

Origin of Product

United States

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